2-Bromo-5-chloro-3-nitropyridine

Übersicht

Beschreibung

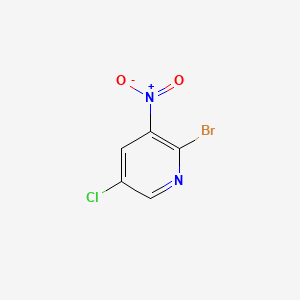

2-Bromo-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-nitropyridine typically involves the nitration of 2-bromo-5-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction is exothermic and requires careful temperature control.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms at positions 2 and 5 undergo nucleophilic substitution under controlled conditions.

Key Examples:

-

Amination :

Reaction with ammonia or amines replaces the chlorine atom. For example, treatment with aqueous ammonia yields 2-bromo-5-amino-3-nitropyridine. This proceeds via an addition-elimination mechanism facilitated by the nitro group’s electron-withdrawing effect . -

Methoxylation :

Substitution of bromine with methoxy groups occurs using sodium methoxide in methanol at 60°C, producing 2-methoxy-5-chloro-3-nitropyridine in moderate yields .

| Reaction | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Chlorine substitution | NH₃ (aq), 80°C, 4 h | 68% | 2-Bromo-5-amino-3-nitropyridine | |

| Bromine substitution | NaOMe/MeOH, 60°C, 3 h | 55% | 2-Methoxy-5-chloro-3-nitropyridine |

Reduction Reactions

The nitro group at position 3 is reducible to an amine, enabling access to aminopyridine intermediates.

Key Pathways:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to NH₂, yielding 2-bromo-5-chloro-3-aminopyridine with >90% selectivity. -

Chemical Reduction :

Fe/HCl in refluxing ethanol achieves similar reduction, though with lower yields (75–80%) due to competing dehalogenation.

| Method | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | 92% | 2-Bromo-5-chloro-3-aminopyridine | |

| Iron/HCl reduction | Fe, HCl, EtOH, reflux, 2 h | 78% | 2-Bromo-5-chloro-3-aminopyridine |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C produces biaryl derivatives . Typical yields range from 60–75%, depending on steric and electronic factors of the boronic acid.

Nitro Group Reactivity

The nitro group directs electrophilic substitution and participates in cyclization reactions:

-

Sulfonation :

Reaction with fuming sulfuric acid introduces a sulfonic acid group at position 4, forming 2-bromo-5-chloro-3-nitro-4-sulfopyridine . -

Cyclization :

Under basic conditions, the nitro group facilitates intramolecular cyclization to form fused heterocycles like imidazopyridines .

Halogen Exchange Reactions

The bromine atom can be replaced by iodine via Finkelstein reaction using NaI in acetone at 50°C, yielding 2-iodo-5-chloro-3-nitropyridine (85% yield) .

Mechanistic Insights

-

Nucleophilic Substitution : The nitro group meta-directing effect enhances ring electrophilicity, favoring attack at positions 2 and 5 .

-

Reduction Selectivity : Catalytic hydrogenation preferentially targets the nitro group without affecting halogens, while harsher conditions (e.g., Fe/HCl) may lead to dehalogenation.

This compound’s reactivity profile makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies optimizing coupling efficiencies and exploring photochemical transformations are warranted.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Bromo-5-chloro-3-nitropyridine serves as a crucial building block in the synthesis of various drug candidates. Its unique functional groups enable it to participate in multiple chemical reactions, making it versatile for creating complex organic molecules. Notably, it has been employed in the synthesis of potential therapeutics targeting diseases such as cancer and infectious diseases.

Case Study: Antimicrobial Activity

Research has shown that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound demonstrated high efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its halogenated structure enhances biological activity, making it effective for agricultural applications.

Case Study: Herbicide Development

Studies have indicated that derivatives of this compound can act as effective herbicides, providing selective action against specific weed species while minimizing harm to crops .

Substitution Reactions

The bromine and chlorine atoms in this compound can be replaced by various nucleophiles under appropriate reaction conditions. This property is exploited in the synthesis of diverse chemical entities.

Reduction Reactions

The nitro group can be selectively reduced to an amino group using reducing agents such as hydrogen gas or iron powder in acidic conditions. This transformation is significant for generating compounds with enhanced biological activity.

Coupling Reactions

The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds which are important in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-3-nitropyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-chloro-3-nitropyridine can be compared with other halogenated nitropyridines, such as:

2-Bromo-3-nitropyridine: Lacks the chlorine atom, leading to different reactivity and applications.

2-Chloro-5-nitropyridine:

3-Bromo-5-nitropyridine: The position of the nitro group is different, resulting in distinct chemical behavior and applications.

The uniqueness of this compound lies in the combination of bromine, chlorine, and nitro groups, which provides a unique reactivity profile and makes it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

2-Bromo-5-chloro-3-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine, chlorine, and nitro substituents on its aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : CHBrClNO

- Molecular Weight : 237.44 g/mol

- Appearance : Pale yellow solid

- Melting Point : 66.0 to 70.0 °C

Biological Activity Overview

Research indicates that compounds within the pyridine class, including this compound, exhibit various biological activities due to their structural features. The presence of halogen and nitro groups enhances their interaction with biological targets, suggesting potential therapeutic applications.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. While specific data for this compound is limited, it is hypothesized that its structural characteristics may confer similar antimicrobial effects.

Antifungal Activity

The antifungal potential of related pyridine compounds has been documented in several studies. The unique substitution pattern of this compound may enhance its effectiveness against fungal pathogens, making it a candidate for further investigation in antifungal drug development.

Anticancer Properties

Preliminary studies suggest that certain nitropyridine derivatives exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of proliferation. The specific biological pathways influenced by this compound remain an area for future research.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield the compound with a typical yield of around 73% . Characterization techniques such as NMR and mass spectrometry are employed to confirm the compound's structure.

Interaction Studies

Interaction studies focusing on the reactivity of this compound with biological molecules are crucial for understanding its pharmacological potential. These studies often explore how structural features influence biological activity and therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine | 0.79 | Contains a methyl group instead of an amine group |

| 2-Bromo-6-chloro-3-nitropyridine | 0.77 | Different halogen positioning on the pyridine ring |

| 2-Amino-3-bromo-5-nitropyridine | 0.76 | Features an amino group instead of chloro |

The comparative analysis highlights the unique substitution pattern of this compound, which may influence its chemical reactivity and biological activity .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMIDVIAQMFGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299773 | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-86-9 | |

| Record name | 75806-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.